molecular formula C6H7IN2O B8717289 2-Ethoxy-6-iodopyrazine

2-Ethoxy-6-iodopyrazine

Cat. No.: B8717289
M. Wt: 250.04 g/mol
InChI Key: HSYCUIPGADKBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-iodopyrazine is a pyrazine derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position and an iodine atom at the 6-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry due to their stability and functional group versatility. The iodine substituent in this compound likely enhances its reactivity in cross-coupling reactions, making it valuable in synthetic organic chemistry. However, its physicochemical and toxicological profiles remain less documented compared to similar compounds .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

2-ethoxy-6-iodopyrazine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3

InChI Key

HSYCUIPGADKBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrazine derivatives and their substituent effects are compared below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties
2-Ethoxy-6-methylpyrazine 2-ethoxy, 6-methyl C₇H₁₀N₂O 138.17 53163-97-6 Odor studies, flavor chemistry
2-Isopropyl-6-methoxypyrazine 2-isopropyl, 6-methoxy C₈H₁₂N₂O 152.20 68039-46-3 Synthetic intermediates, agrochemicals
2-Chloro-6-(methoxycarbonyl)pyrazine 2-chloro, 6-methoxycarbonyl C₆H₅ClN₂O₂ 186.57 1194-21-4 Precursor for nucleophilic substitution
2-Ethenyl-6-methylpyrazine 2-ethenyl, 6-methyl C₇H₈N₂ 120.16 13925-09-2 Limited data; R&D applications
2-Ethyl-6-methoxypyrazine 2-ethyl, 6-methoxy C₇H₁₀N₂O 138.17 67845-38-9 Flavoring agent, synthetic chemistry
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile 3-ethoxy, 5,6-dichloro, 2-cyano C₇H₅Cl₂N₃O 238.04 126728-21-0 Bioactive compound synthesis

Physicochemical Properties

  • Electronic Effects : Iodo and chloro substituents enhance electrophilicity, facilitating reactions like Suzuki-Miyaura coupling. Ethoxy and methoxy groups donate electron density via resonance, stabilizing the ring .
  • Solubility and Stability : Ethoxy groups improve solubility in organic solvents compared to methyl or isopropyl groups. Iodo-substituted pyrazines may exhibit lower thermal stability due to the weaker C-I bond .

Research Findings and Data Gaps

  • Structural-Odor Relationships : Di-substituted pyrazines with ethoxy/methoxy groups exhibit distinct odor profiles, as demonstrated in NIST studies .
  • Toxicological Data : Most safety data sheets lack comprehensive ecological or chronic toxicity information for halogenated pyrazines .

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